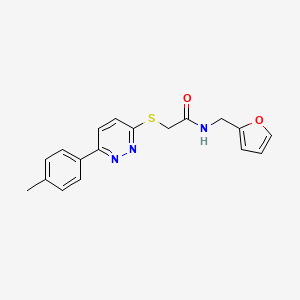

N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide" is a derivative of furanacetamide, a class of organic compounds characterized by the presence of a furan ring attached to an acetamide group. The furan ring is a five-membered aromatic ring with oxygen as one of the atoms, which can contribute to the compound's reactivity and potential biological activity.

Synthesis Analysis

The synthesis of furanacetamide derivatives has been explored in various studies. For instance, a one-pot three-component synthesis method has been described, which involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. This method is advantageous due to its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions . Another approach for synthesizing 2-furan-2-ylacetamides starts from (Z)-2-en-4-yn-1-ols and involves a PdI2-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization to yield the final furanacetamide derivatives .

Molecular Structure Analysis

The molecular structure of related furanacetamide compounds has been characterized by crystallography. For example, in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is inclined to the furan ring by 76.7°, and molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the crystal lattice .

Chemical Reactions Analysis

Furanacetamide derivatives can undergo various chemical reactions. The 2-cyano-N-(furan-2-ylmethyl)acetamide can react with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters to form 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. Additionally, these derivatives can react with pyridinecarbaldehydes and 5-arylfurfural to yield 5-heterylidene derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide" are not detailed in the provided papers, the properties of similar furanacetamide compounds can be inferred. The crystallographic analysis indicates that hydrogen bonding plays a significant role in the solid-state structure, which could affect the compound's solubility and melting point . The presence of various functional groups such as the cyano group, thiazolidine ring, and acetamide linkage suggests that these compounds may have a range of chemical reactivities and potential biological activities, as evidenced by the anticancer activity testing of related derivatives .

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Furan and thiophene rings are crucial structural units in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These heteroaromatic substituents have been shown to significantly impact the biological activity of molecules, influencing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl with heteroaryl substituents has been a focus of structure-activity relationship studies, seeking compounds with optimized activity and selectivity (Ostrowski, 2022).

Arylmethylidenefuranones and Their Reactions

Arylmethylidene derivatives of 3H-furan-2-ones have been systematized for their reactions with various nucleophilic agents, leading to the formation of a wide range of compounds with potential biological applications, such as amides, benzofurans, and pyridazinones. These reactions are influenced by the structure of the initial reagents and the conditions of the reaction, demonstrating the versatility of furan derivatives in synthetic organic chemistry (Kamneva et al., 2018).

Pyrolysis of Sugars and Cellulose

The pyrolysis of sugars and cellulose, leading to the formation of furans, highlights the potential application of furan derivatives in understanding smoke formation and possibly in the development of biofuels. The study indicates multiple pathways to furan production from glucose, fructose, and sucrose, suggesting the significant role of furan derivatives in thermal processes and their potential environmental impact (Sanders et al., 2003).

Desulfurization and Deoxygenation by Palladium Surface

Research into the decomposition mechanisms of thiophene and furan on Pd(111) surfaces underscores the importance of these heterocycles in catalysis and environmental chemistry. The distinct pathways observed for the decomposition of thiophene and furan derivatives highlight their potential applications in refining processes and the development of catalysts for environmental remediation (Caldwell & Land, 1997).

Furan Fatty Acids and Health

The study on furan fatty acids discusses their occurrence in various foods and their potential health benefits, such as antioxidant and anti-inflammatory activities. This research emphasizes the importance of furan derivatives in nutrition and potential therapeutic applications, highlighting the need for further investigation into their health effects (Xu et al., 2017).

Mechanism of Action

Furan Compounds

The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are found in a wide range of products, including heat-treated foods, and are also formed naturally in the environment .

Pyridazine Compounds

The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Pyridazine derivatives have been studied for their potential biological activities .

Sulfanyl Group

The compound contains a sulfanyl group (-SH), also known as a thiol group. Thiols are known to participate in various biochemical reactions, often involving enzymes, where they can act as antioxidants or form disulfide bonds .

Methylphenyl Group

The compound contains a methylphenyl group, which is a phenyl ring with a methyl substituent. This group is commonly found in various pharmaceuticals and may contribute to the lipophilicity and pharmacokinetics of the compound .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)16-8-9-18(21-20-16)24-12-17(22)19-11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPPIBFWICVQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)